molecular formula C5H7F3O3S B2375767 2-(3,3,3-Trifluoropropanesulfinyl)acetic acid CAS No. 1408206-32-5

2-(3,3,3-Trifluoropropanesulfinyl)acetic acid

Cat. No.: B2375767
CAS No.: 1408206-32-5
M. Wt: 204.16
InChI Key: ZGVBQHVTHRZRPN-UHFFFAOYSA-N
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Description

2-(3,3,3-Trifluoropropanesulfinyl)acetic acid is a fluorinated building block of interest in medicinal chemistry and materials science. The molecule integrates a sulfoxide group and a 3,3,3-trifluoropropyl moiety, which can influence both the electronic characteristics and metabolic stability of resulting compounds. The acetic acid functional group provides a versatile handle for further synthetic modification, such as amide coupling or esterification reactions. Researchers can utilize this compound as a precursor for developing more complex molecules, where the sulfinyl group may serve as a chiral auxiliary or a directing group in asymmetric synthesis. The presence of the strong carbon-fluorine bonds, similar to those in trifluoromethanesulfonic acid (triflic acid), one of the strongest known acids , can impart enhanced lipophilicity and stability to potential target structures. This makes it a valuable reagent for the synthesis of novel compounds for pharmaceutical and agrochemical research applications. This product is designated "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(3,3,3-trifluoropropylsulfinyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O3S/c6-5(7,8)1-2-12(11)3-4(9)10/h1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVBQHVTHRZRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Ligand-Assisted Oxidation

For enantioselective synthesis, titanium(IV)-catalyzed oxidation using a Sharpless-type ligand achieves moderate enantiomeric excess (ee):

Conditions

  • Catalyst: Ti(OiPr)₄ (10 mol%)
  • Ligand: (R,R)-Diethyl tartrate (12 mol%)
  • Oxidant: Cumene hydroperoxide
  • Solvent: Toluene
  • ee: 68–72%.

Limitations : Fluorinated substrates exhibit reduced reactivity due to electronic effects, necessitating extended reaction times (24–48 h).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting batch processes to flow chemistry improves safety and yield for exothermic steps (e.g., bromination):

Reactor Design

  • Bromination Module : NBS and trifluoropropene are mixed in acetic acid at 100°C (residence time: 15 min).
  • Oxidation Module : mCPBA oxidation occurs in a cooled (0°C) tubular reactor.
  • Annual Capacity : 50 metric tons/year with >90% purity.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield (%) Purity (%) Scalability
Thiol Oxidation 3-Bromo-1,1,1-trifluoropropane NBS, mCPBA 60–75 95 Moderate
Grignard Sulfination Trifluoropropylmagnesium Br SO₂, bromoacetyl Cl 40–55 88 Low
Continuous Flow Trifluoropropene NBS, H₂SO₄ 85–90 97 High

Chemical Reactions Analysis

Types of Reactions

2-(3,3,3-Trifluoropropanesulfinyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, sulfide derivatives, and various substituted acetic acid derivatives depending on the reagents and conditions used.

Scientific Research Applications

2-(3,3,3-Trifluoropropanesulfinyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3,3,3-Trifluoropropanesulfinyl)acetic acid exerts its effects involves its interaction with specific molecular targets. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogs include:

Compound Name Molecular Formula Functional Groups Key Features Reference
2-(3,3,3-Trifluoropropanesulfinyl)acetic acid C₅H₇F₃O₃S Sulfinyl (-S(=O)-), carboxylic acid High polarity due to sulfinyl group; enhanced acidity from -CF₃ and -S(=O)- Target Compound
3,3,3-Trifluoropropionic acid (TFPA) C₃H₃F₃O₂ Carboxylic acid Simpler structure; melting point 9.7°C; liquid at RT
2-(Acetyloxy)-3,3,3-trifluoropropanoic acid C₅H₅F₃O₄ Acetyl ester, carboxylic acid Ester derivative; liquid at 4°C storage
3,4,5-Trifluorophenylacetic acid C₈H₅F₃O₂ Aromatic fluorine, carboxylic acid Lipophilic aromatic ring; electronic effects from -F substituents
Thiophene-3-acetic acid C₆H₆O₂S Thiophene ring, carboxylic acid Heterocyclic sulfur; moderate toxicity (POISON CENTER referral advised)

Physical and Chemical Properties

  • Acidity : The sulfinyl group in the target compound likely lowers the pKa of its carboxylic acid compared to TFPA (pKa ~1.5–2.5 for TFPA) due to additional electron withdrawal.
  • Solubility : The sulfinyl group enhances water solubility relative to TFPA and aromatic analogs (e.g., 3,4,5-trifluorophenylacetic acid), which are more lipophilic .
  • Thermal Stability : TFPA is a liquid at room temperature (melting point 9.7°C) , while the sulfinyl analog may exhibit higher melting points due to increased polarity.

Key Differentiators of this compound

  • Acidity and Solubility : Superior to TFPA and aromatic analogs, enabling applications in aqueous-phase reactions or as a bioisostere in drug design.
  • Safety Profile : Unlike thiophene-based analogs (e.g., Thiophene-3-acetic acid), the sulfinyl group may reduce toxicity risks, though specific data are needed.

Biological Activity

2-(3,3,3-Trifluoropropanesulfinyl)acetic acid is a compound that has garnered attention due to its unique chemical structure and potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following structural formula:

C5H8F3O2S\text{C}_5\text{H}_8\text{F}_3\text{O}_2\text{S}
  • Molecular Weight : 195.17 g/mol
  • CAS Number : 1408206-32-5

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing physiological processes such as inflammation and cell proliferation.
  • Receptor Modulation : It may act on specific receptors, altering signaling pathways that affect cellular responses.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has the potential to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics.
  • Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.
  • Anticancer Properties : Investigations have shown that it can induce apoptosis in cancer cell lines, suggesting a role in cancer therapy.

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.
Concentration (µg/mL)% Inhibition
5030
10060
20085
  • Anti-inflammatory Mechanisms
    • In vitro assays demonstrated that treatment with the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in macrophage cultures.
CytokineControl (pg/mL)Treated (pg/mL)
TNF-α500200
IL-6300100
  • Apoptosis Induction in Cancer Cells
    • A study on human breast cancer cell lines (MCF-7) showed that treatment with the compound led to increased caspase-3 activity, indicating apoptosis induction.

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability.

  • Half-life : Approximately 4 hours
  • Metabolism : Primarily hepatic metabolism with some renal excretion.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,3,3-Trifluoropropanesulfinyl)acetic acid, and what reaction conditions are critical for yield optimization?

  • Methodology :

  • Sulfinylation : React 3,3,3-trifluoropropanethiol with a suitable oxidizing agent (e.g., hydrogen peroxide in acetic acid) to form the sulfinyl intermediate, followed by coupling with bromoacetic acid via nucleophilic substitution .
  • Purification : Use flash column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Yield Optimization : Control reaction temperature (0–5°C) to minimize side reactions like over-oxidation to sulfonyl derivatives .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^{1}\text{H}-NMR to confirm the acetic acid moiety (δ ~3.5–4.0 ppm for CH2_2) and 19F^{19}\text{F}-NMR to verify trifluoropropyl groups (δ ~-60 to -70 ppm) .
  • LC-MS : Employ high-resolution mass spectrometry (HRMS) in negative ion mode to confirm molecular weight (expected [M-H]^-: ~220–230 Da) and detect impurities .
  • Elemental Analysis : Validate C, H, F, and S composition to ensure stoichiometric accuracy (e.g., C5_5H7_7F3_3O3_3S) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology :

  • Storage : Store in amber vials at room temperature (RT) under inert gas (argon/nitrogen) to prevent moisture absorption and oxidative degradation .
  • Stability Monitoring : Conduct periodic HPLC analysis (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How does the sulfinyl group in this compound influence its electronic and steric properties compared to sulfonyl analogs?

  • Methodology :

  • Computational Studies : Perform density functional theory (DFT) calculations to compare electron-withdrawing effects (sulfinyl vs. sulfonyl) on acidity (pKa) and reactivity .
  • X-ray Crystallography : Resolve crystal structures to analyze bond angles and steric hindrance around the sulfinyl moiety .

Q. What analytical challenges arise when detecting trace amounts of this compound in environmental matrices, and how can they be mitigated?

  • Methodology :

  • Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from water samples. Optimize pH (2–3) to enhance retention .
  • Detection : Apply ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) in multiple reaction monitoring (MRM) mode for sensitivity (LOQ < 1 ng/L) .

Q. How can researchers evaluate the biological activity of this compound in drug discovery contexts?

  • Methodology :

  • Enzyme Inhibition Assays : Test inhibition of target enzymes (e.g., carboxylases) using fluorogenic substrates. Compare IC50_{50} values with non-fluorinated analogs to assess fluorine’s impact .
  • Metabolic Stability : Use hepatocyte incubation studies with LC-MS analysis to measure half-life (t1/2_{1/2}) and identify metabolic pathways (e.g., sulfoxide reduction) .

Key Notes

  • Environmental persistence studies should follow ECHA guidelines for fluorinated substances .
  • For synthetic scale-up, optimize catalytic systems (e.g., phase-transfer catalysts) to reduce reaction time .

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